molecular formula C16H15N3O3 B11426911 N-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11426911
M. Wt: 297.31 g/mol
InChI Key: ZVCHKLJISMWLSI-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a furan ring, a methoxyphenyl group, and a pyrazole carboxamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and carboxamide moieties but differs in the core structure.

    3-(furan-2-yl)-1H-pyrazole-5-carboxamide: Similar pyrazole and furan components but lacks the methoxyphenyl group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its furan, methoxyphenyl, and pyrazole carboxamide groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-21-12-5-2-4-11(8-12)14-9-15(19-18-14)16(20)17-10-13-6-3-7-22-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

ZVCHKLJISMWLSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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